(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and an acrylamide moiety, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cinnoline core through a series of cyclization reactions. The acrylamide moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions means it could be modified to enhance its pharmacological properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide include other cinnoline derivatives and acrylamide-based compounds. These compounds share structural features and may exhibit similar reactivity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of a cinnoline core and an acrylamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-24-20(26)12-14-11-15(6-7-16(14)23-24)22-19(25)8-5-13-9-17(27-2)21(29-4)18(10-13)28-3/h5,8-10,12,15H,6-7,11H2,1-4H3,(H,22,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQOWUOMCGAIY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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